Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]-
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Overview
Description
Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]- is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its guanidine group attached to a piperazine ring, which is further linked to an aminobutyl chain. It has garnered attention due to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]- typically involves a multi-step process. One common method includes the treatment of N-Boc-1,4-butanediamine with cyanamide to generate N-Boc-protected agmatine, followed by deprotection with trifluoroacetic acid (TFA) to yield the desired compound . This method ensures the structural integrity and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]- involves its interaction with various molecular targets and pathways. It has been shown to modulate neurotransmitter systems, ion channels, nitric oxide synthesis, and polyamine metabolism . These interactions contribute to its therapeutic effects, such as regulating heart rate and blood pressure.
Comparison with Similar Compounds
Similar Compounds
Agmatine: A naturally occurring compound with similar structure and properties.
1-(4-Aminobutyl)guanidine: Another related compound with comparable biological activities.
Uniqueness
Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]- is unique due to its specific structural features and the presence of both guanidine and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
160886-50-0 |
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Molecular Formula |
C12H24N6O2 |
Molecular Weight |
284.36 g/mol |
IUPAC Name |
2-[3-[5-(4-aminobutyl)-3,6-dioxopiperazin-2-yl]propyl]guanidine |
InChI |
InChI=1S/C12H24N6O2/c13-6-2-1-4-8-10(19)18-9(11(20)17-8)5-3-7-16-12(14)15/h8-9H,1-7,13H2,(H,17,20)(H,18,19)(H4,14,15,16) |
InChI Key |
JDPFTDBPJMLYNK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CC1C(=O)NC(C(=O)N1)CCCN=C(N)N |
Origin of Product |
United States |
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